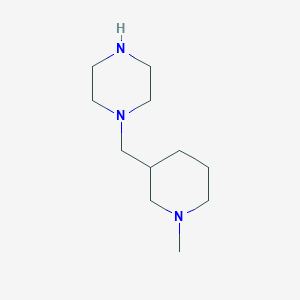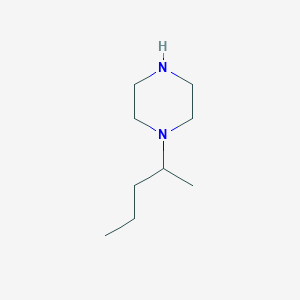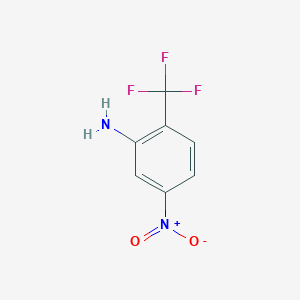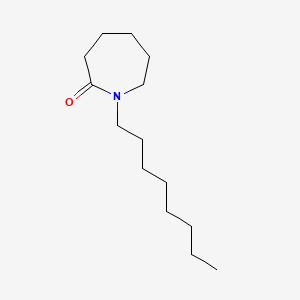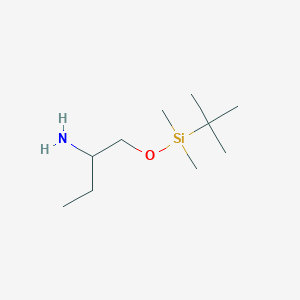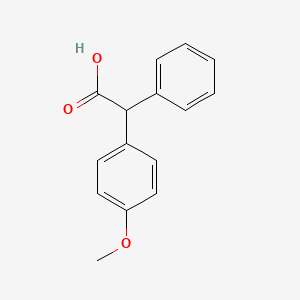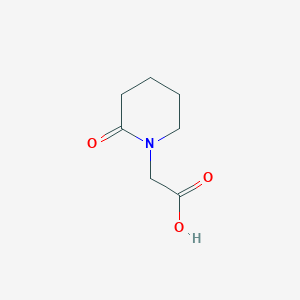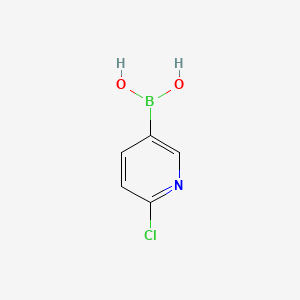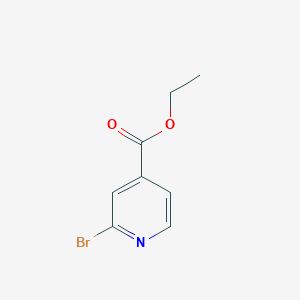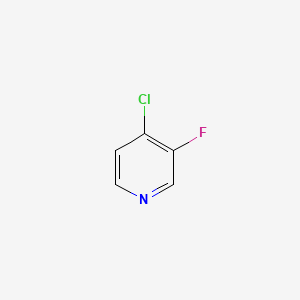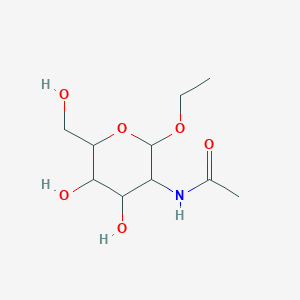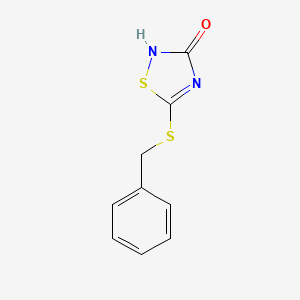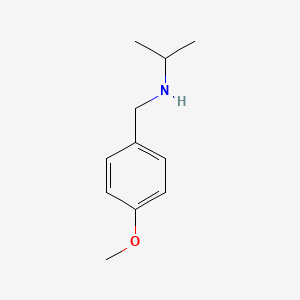
n-(4-Methoxybenzyl)propan-2-amine
Vue d'ensemble
Description
“N-(4-Methoxybenzyl)propan-2-amine” is a chemical compound with the CAS Number: 70894-74-5 . It has a molecular weight of 179.26 and its IUPAC name is N-(4-methoxybenzyl)-2-propanamine . It is a versatile material used in scientific research, with potential applications including drug synthesis, organic chemistry studies, and medicinal research.
Synthesis Analysis
The synthesis of “n-(4-Methoxybenzyl)propan-2-amine” can be achieved through a reduction reaction. One method involves using sodium tetrahydroborate in methanol for 2 hours under reflux conditions, yielding a 96% product . Another method involves using a dimethylsulfide borane complex in chloroform-d1 at 60℃ for 96 hours in a sealed tube, yielding an 80% product .Molecular Structure Analysis
The molecular structure of “n-(4-Methoxybenzyl)propan-2-amine” is represented by the linear formula C11H17NO . The InChI Code is 1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 .Physical And Chemical Properties Analysis
“N-(4-Methoxybenzyl)propan-2-amine” is a solid or liquid at room temperature . It has good solubility at room temperature and can dissolve in many organic solvents . Its water solubility is calculated to be 0.741 mg/ml .Applications De Recherche Scientifique
1. Toxicokinetics and Analytical Toxicology
Richter et al. (2019) conducted a study on toxicokinetic data of N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which are crucial in understanding drug-drug interactions, polymorphisms, and elimination routes. The study focused on identifying phase I and II metabolites, determining plasma protein binding, and evaluating toxicological screening procedures using mass spectrometry. This research aids forensic and clinical toxicologists in identifying these substances in cases of abuse or intoxication (Richter et al., 2019).
2. Analytical Characterization of Designer Drugs
Westphal et al. (2016) characterized four N-(ortho-methoxybenzyl)amines with amphetamine partial structure, providing valuable analytical data through mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic techniques. This research contributes to the understanding of these compounds, which had not been analytically described before (Westphal et al., 2016).
3. Metabolite Identification and Screening
Caspar et al. (2017) focused on identifying the metabolites of 4-EA-NBOMe, an amphetamine-derived new psychoactive substance. They used LC-HR-MS/MS for metabolite identification in rat urine and human liver S9 incubates, comparing metabolite formation and elucidating the substance's detectability in standard urine screening approaches. This research contributes to the understanding of the metabolic pathways and the detection methods for such substances (Caspar et al., 2017).
4. Chemical Synthesis Processes
Kurosawa et al. (2003) presented a method for the preparation of secondary amines from primary amines, including N-(4-Methoxybenzyl)-3-phenylpropylamine. This study provides insights into the synthetic pathways and methodologies that can be applied in chemical synthesis involving similar compounds (Kurosawa et al., 2003).
5. Organic Chemistry Education
Touchette (2006) demonstrated the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, a process that serves as an excellent example of the reductive amination reaction in organic chemistry laboratories. This research is significant for educational purposes, illustrating fundamental chemical reactions (Touchette, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVROZYOHWNUUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406435 | |
| Record name | n-(4-methoxybenzyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxybenzyl)propan-2-amine | |
CAS RN |
70894-74-5 | |
| Record name | n-(4-methoxybenzyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzyl)-2-propanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

